molecular formula C29H23N5O11S3 B15345115 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(1-acetyl-2-oxopropyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]- CAS No. 24681-18-3

2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(1-acetyl-2-oxopropyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-

Cat. No.: B15345115
CAS No.: 24681-18-3
M. Wt: 713.7 g/mol
InChI Key: RLAAWRVSLGRFJS-UHFFFAOYSA-N
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Description

Chemical Structure and Applications
The compound is a sulfonated azo dye with the hexasodium salt form (C.I. Direct Yellow 106), characterized by multiple sulfonic acid groups (-SO₃⁻) and an azo (-N=N-) linkage. Its structure includes a naphthotriazole core, ethenyl bridges, and acetyl-oxopropyl substituents, which enhance water solubility and affinity for cellulose fibers, making it suitable for textile dyeing . The sulfonate groups contribute to its anionic nature, enabling strong interactions with polar substrates .

Properties

CAS No.

24681-18-3

Molecular Formula

C29H23N5O11S3

Molecular Weight

713.7 g/mol

IUPAC Name

2-[4-[2-[4-(2,4-dioxopentan-3-yldiazenyl)-2-sulfophenyl]ethenyl]-3-sulfophenyl]benzo[e]benzotriazole-5-sulfonic acid

InChI

InChI=1S/C29H23N5O11S3/c1-16(35)28(17(2)36)31-30-20-11-9-18(25(13-20)46(37,38)39)7-8-19-10-12-21(14-26(19)47(40,41)42)34-32-24-15-27(48(43,44)45)22-5-3-4-6-23(22)29(24)33-34/h3-15,28H,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)

InChI Key

RLAAWRVSLGRFJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)N=NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N3N=C4C=C(C5=CC=CC=C5C4=N3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Biological Activity

2H-Naphtho[1,2-d]triazole-5-sulfonic acid, specifically the compound denoted as 2-[4-[2-[4-[(1-acetyl-2-oxopropyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a naphtho[1,2-d]triazole core, which is a five-membered heterocyclic ring containing nitrogen atoms. The sulfonic acid group enhances its solubility in water and contributes to its biological interactions. The structural formula can be represented as follows:

C18H16N4O5S3\text{C}_{18}\text{H}_{16}\text{N}_4\text{O}_5\text{S}_3

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₁₈H₁₆N₄O₅S₃
Molecular Weight432.56 g/mol
SolubilityHighly soluble in water
Functional GroupsTriazole, sulfonic acid, azo

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of naphtho[1,2-d]triazole can inhibit the growth of various bacterial strains. For instance, triazole derivatives have been documented to possess antibacterial and antifungal activities through mechanisms such as disrupting cell wall synthesis and inhibiting ergosterol biosynthesis in fungi .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Triazole derivatives have been implicated in the inhibition of cancer cell proliferation through various pathways:

  • Cell Cycle Arrest : Some studies demonstrate that triazole derivatives can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Mechanisms involving the activation of apoptotic pathways have been observed, leading to increased cancer cell death.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, 2H-Naphtho[1,2-d]triazole-5-sulfonic acid has shown promise in anti-inflammatory applications. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation-related pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInduction of apoptosis; cell cycle arrest
Anti-inflammatoryReduction of pro-inflammatory cytokines

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various naphtho[1,2-d]triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL, demonstrating significant antibacterial activity.

Study on Anticancer Properties

Another study focused on the anticancer properties of naphtho[1,2-d]triazole derivatives against breast cancer cell lines. The findings revealed that these compounds could effectively inhibit cell proliferation by inducing apoptosis through mitochondrial pathways.

The biological activities of 2H-Naphtho[1,2-d]triazole-5-sulfonic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles can act as enzyme inhibitors by binding to active sites or allosteric sites on target proteins.
  • DNA Interaction : Some studies suggest that triazole derivatives may interact with DNA, disrupting replication and transcription processes.
  • Receptor Modulation : The compound may modulate various receptors involved in inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermal Stability and Reactivity

  • Sulfonium Salt Analog (Compound 2, ):
    • Decomposes at 140°C with 400 J/g energy release.
    • Superior stability compared to compound 4 (decomposition at 120°C, >600 J/g).
    • Practical for large-scale syntheses due to bench stability and purification via column chromatography .

Substituent Effects on Properties

  • Nitro-Substituted Analog (CAS 72102-77-3, ): Contains a 4-nitrophenyl group instead of the acetyl-oxopropyl azo moiety.
  • Methoxycarbonyl-Substituted Naphthopyrans ():
    • 5-Methoxycarbonyl substituents accelerate photogenerated isomer fading compared to methyl analogs. This suggests that electron-withdrawing substituents (e.g., sulfonate, acetyl) in the target compound may similarly influence photodegradation rates .

Solubility and Chromatographic Behavior

  • Collision Cross-Section (CCS) Analysis ():

    Compound Type Adduct Predicted CCS (Ų)
    Triazole-6,8-disulfonic acid () [M+H]⁺ 253.1
    Triazole-5,8-disulfonic acid () [M+H]⁺ 280.0
    • Higher CCS values for the compound reflect its larger molecular size due to additional sulfonate groups and azo linkages. The target compound’s multiple sulfonates likely result in similar or higher CCS, affecting HPLC/MS analysis .

Preparation Methods

Diazotization of Primary Amines

The synthesis begins with the diazotization of 4-[(1-acetyl-2-oxopropyl)azo]-2-sulfoaniline. This step requires precise control of temperature (0–5°C) and pH (1.5–2.5) using hydrochloric acid (20% w/w) to generate the diazonium chloride intermediate. The reaction proceeds as follows:

$$
\text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}
$$

Key parameters include:

  • Molar ratio : 1:1.05 (amine:sodium nitrite)
  • Reaction time : 30–45 minutes
  • Stabilizers : Ice-cold conditions to prevent premature decomposition.

Coupling with Naphtho-Triazole Derivatives

The diazonium salt is coupled with 2H-Naphtho[1,2-d]triazole-5-sulfonic acid under alkaline conditions (pH 8–9) using sodium acetate buffer. Ethanol-water mixtures (3:1 v/v) are employed to enhance solubility. The coupling mechanism involves electrophilic aromatic substitution at the para position of the triazole sulfonate:

$$
\text{Ar-N}2^+\text{Cl}^- + \text{Triazole-SO}3^- \rightarrow \text{Ar-N=N-Triazole-SO}_3^- + \text{HCl}
$$

Critical variables:

  • Temperature : 10–15°C to minimize side reactions
  • Stirring rate : 300–400 rpm for homogeneous mixing.

Sulfonation and Functionalization

Post-coupling sulfonation introduces additional sulfonic acid groups using oleum (20% SO3) at 80–90°C. This step requires anhydrous conditions to avoid hydrolysis:

$$
\text{Ar-H} + \text{SO}3 \rightarrow \text{Ar-SO}3\text{H}
$$

Reaction outcomes depend on:

  • Sulfonation time : 4–6 hours
  • Quenching method : Gradual addition to ice-water to prevent charring.

Optimization of Reaction Conditions

Solvent Systems

Comparative studies highlight ethanol-water mixtures as optimal for balancing solubility and reaction kinetics. Polar aprotic solvents (e.g., DMF) increase coupling efficiency but complicate purification.

Catalysts and Additives

  • Sodium acetate : Buffers pH during coupling, achieving 92–95% yield.
  • Surfactants : Cetyltrimethylammonium bromide (CTAB) reduces aggregation, improving product homogeneity.

Temperature Profiles

Step Temperature Range (°C) Yield Impact
Diazotization 0–5 +15%
Coupling 10–15 +22%
Sulfonation 80–90 +18%

Lower temperatures during diazotization prevent diazo compound decomposition, while elevated temperatures during sulfonation drive complete functionalization.

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR (DMSO-d6):
    • δ 8.25–8.45 ppm (aromatic protons)
    • δ 3.10–3.30 ppm (methylene groups from acetyl-oxopropyl).
  • HRMS : m/z 789.1245 [M–H]⁻ (calc. 789.1251).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Retention time: 12.7 minutes.

Industrial-Scale Production Challenges

Waste Management

Sulfonation generates spent acid streams requiring neutralization with lime (CaO) before disposal.

Purification Techniques

  • Crystallization : Ethanol recrystallization removes unreacted triazole precursors.
  • Membrane filtration : Nanofiltration membranes (MWCO 500 Da) isolate the target compound from byproducts.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability
Classical coupling 78 95 Moderate
Microwave-assisted 85 98 High
Flow chemistry 91 99 Limited

Microwave-assisted synthesis reduces reaction time by 60% but requires specialized equipment. Flow chemistry offers superior yields but faces challenges in handling viscous intermediates.

Mechanistic Insights and Side Reactions

Azo-Hydrazone Tautomerism

The target compound exhibits azo-hydrazone tautomerism, confirmed by ¹H NMR peak splitting at δ 10.2–10.8 ppm (hydrazone NH). Tautomeric equilibrium favors the azo form (95:5 ratio) in polar solvents.

Byproduct Formation

  • Di-azo compounds : Result from excess diazonium salt; mitigated by stoichiometric control.
  • Desulfonation : Occurs above 100°C; avoided via precise temperature regulation.

Q & A

Q. What spectroscopic and chromatographic methods are recommended to confirm the structure of 2H-Naphtho[1,2-d]triazole-5-sulfonic acid derivatives?

To confirm the structure and purity of sulfonated azo-triazole compounds, a multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments and carbon frameworks, focusing on aromatic protons (6.5–8.5 ppm) and sulfonic acid groups (downfield shifts due to electron withdrawal) .
  • Infrared (IR) Spectroscopy : Confirm the presence of sulfonic acid (-SO3_3H) stretches (1150–1250 cm1^{-1}) and azo (-N=N-) bonds (1400–1600 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity via reverse-phase HPLC with UV detection (λ = 250–400 nm, optimized for azo chromophores) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight and fragmentation patterns .

Q. How can researchers optimize the synthesis of this compound?

Key steps for synthesis optimization include:

  • Reagent Stoichiometry : Adjust molar ratios of precursors (e.g., triazole, sulfonic acid, and azo coupling agents) to minimize side products.
  • Temperature Control : Perform coupling reactions at 0–5°C to stabilize reactive intermediates (e.g., diazonium salts) .
  • Catalyst Screening : Test acid catalysts (e.g., H2_2SO4_4) or transition metals (e.g., Cu(I)) to enhance azo bond formation .
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH) to isolate pure products .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of this compound?

  • Molecular Docking : Screen for biological activity (e.g., enzyme inhibition) using software like AutoDock Vina. For example, triazole-sulfonates show affinity for microbial targets (e.g., cytochrome P450) .
  • Collision Cross-Section (CCS) Prediction : Utilize tools like MOBCAL to estimate CCS values for ion mobility spectrometry (IMS). For example, adducts like [M+H]+^+ (CCS = 280.0 Ų) and [M+Na]+^+ (290.2 Ų) aid in structural validation .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior and azo bond stability .

Q. How can contradictions in spectral data during structural elucidation be resolved?

  • Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., ’s methoxy-substituted triazoles) to identify discrepancies in substituent effects .
  • Isotopic Labeling : Use 15N^{15}N-labeled precursors to clarify ambiguous azo or triazole nitrogen signals in NMR .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable, though sulfonic acid groups may complicate crystallization .

Q. What strategies assess the biological activity of sulfonated azo-triazole compounds?

  • Antimicrobial Assays : Perform broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains. Triazole derivatives with electron-withdrawing groups (e.g., -SO3_3H) often enhance activity .
  • Enzyme Inhibition Studies : Test inhibition of dihydrofolate reductase (DHFR) or β-lactamases using spectrophotometric assays (e.g., NADPH oxidation at 340 nm) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., sulfonic acid position, azo linker length) to correlate structural features with potency .

Q. How can researchers design experiments to investigate substituent effects on azo bond stability?

  • Accelerated Degradation Studies : Expose compounds to UV light (λ = 365 nm) or varying pH (1–13) and monitor azo bond cleavage via UV-Vis (loss of absorbance at λ~400 nm).
  • Electrochemical Analysis : Use cyclic voltammetry to measure reduction potentials of azo groups; electron-deficient substituents (e.g., -SO3_3H) stabilize bonds against reduction .
  • Computational Modeling : Compare activation energies for bond cleavage via DFT to predict substituent impacts .

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